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molecular formula C7H6ClNO4S B1293896 4-Chloro-3-nitrophenyl methyl sulfone CAS No. 97-07-4

4-Chloro-3-nitrophenyl methyl sulfone

Cat. No. B1293896
M. Wt: 235.65 g/mol
InChI Key: JAANTSGNTKWLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04799934

Procedure details

A mixture of 4-chloro-3-nitrophenyl methyl sulfone (5 g, 21 mmole) and 3-amino-1,2-propanediol (4.25 g, 47 mmole) in DMSO (15 ml) was stirred at 23° C. for 30 min. and poured into crushed ice. The resulting yellow crystal was collected by filtration and washed with ice-cold water to give the compound (21) (5.2 g, 95%) (m.p. 133° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8](Cl)=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1)(=[O:4])=[O:3].[NH2:15][CH2:16][CH:17]([OH:20])[CH2:18][OH:19]>CS(C)=O>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([NH:15][CH2:16][CH:17]([OH:20])[CH2:18][OH:19])=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
4.25 g
Type
reactant
Smiles
NCC(CO)O
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
was stirred at 23° C. for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
FILTRATION
Type
FILTRATION
Details
The resulting yellow crystal was collected by filtration
WASH
Type
WASH
Details
washed with ice-cold water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)NCC(CO)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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